molecular formula C16H16O B13621319 3-(4-Propylphenyl)benzaldehyde

3-(4-Propylphenyl)benzaldehyde

Cat. No.: B13621319
M. Wt: 224.30 g/mol
InChI Key: KCBAXUJWKGKCTG-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)benzaldehyde is a benzaldehyde derivative featuring a benzaldehyde core substituted at the 3-position with a 4-propylphenyl group. Thus, comparisons will focus on structurally similar benzaldehyde derivatives to infer properties and applications.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(4-propylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-2-4-13-7-9-15(10-8-13)16-6-3-5-14(11-16)12-17/h3,5-12H,2,4H2,1H3

InChI Key

KCBAXUJWKGKCTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 3-(4-Propylphenyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of 3-(4-Propylphenyl)benzaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(4-Propylphenyl)benzoic acid.

    Reduction: 3-(4-Propylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

3-(4-Propylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3-(4-Propylphenyl)benzaldehyde:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-Propylbenzaldehyde Propyl group at benzaldehyde para position C₁₀H₁₂O 148.2 Density: 1.005 g/mL (25°C); liquid
3-(4-Methylphenyl)benzaldehyde Methylphenyl at benzaldehyde meta position C₁₄H₁₂O 196.2 No safety hazard data available
4-Hydroxybenzaldehyde Hydroxyl group at benzaldehyde para position C₇H₆O₂ 122.1 Purity >98%; powder; used in ethnopharmacology
4-(Bromomethyl)benzaldehyde Bromomethyl group at para position C₈H₇BrO 199.05 Toxicological data incomplete; corrosive
4-(4-Phenylphenyl)benzaldehyde Biphenyl group at para position C₁₉H₁₄O 258.3 Used in intermediates and specialty chemicals
3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde Piperazine-propoxy chain at meta position C₂₀H₂₄N₂O₂ 324.4 High molecular complexity; potential CNS applications
Key Observations:
  • Substituent Position : The para-substituted analogs (e.g., 4-Propylbenzaldehyde) exhibit simpler synthesis and lower steric hindrance compared to meta-substituted derivatives like 3-(4-Methylphenyl)benzaldehyde. This may influence reactivity in condensation or nucleophilic addition reactions .
  • For example, 4-Propylbenzaldehyde is a liquid at room temperature, while 4-Hydroxybenzaldehyde is a powder .
  • Functional Groups : The hydroxyl group in 4-Hydroxybenzaldehyde enables hydrogen bonding, increasing polarity and suitability for pharmaceutical applications (e.g., antimicrobial or anti-inflammatory activity) . Bromomethyl substitution introduces reactivity but also toxicity concerns .

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